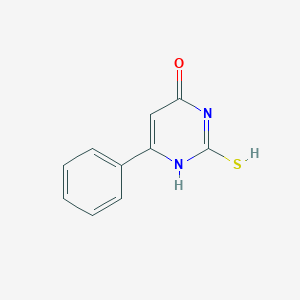

6-phenyl-2-sulfanyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-phenyl-2-sulfanyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNACRTWJHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to introduce the hydroxyl and carboxylic acid functional groups. One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, acid chlorides.

Major Products Formed

The major products formed from these reactions include various esters, amides, and alcohol derivatives of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Chemical Properties and Structure

6-Phenyl-2-sulfanyl-1H-pyrimidin-4-one is characterized by its unique pyrimidine structure, which includes a phenyl group and a sulfanyl group. Its molecular formula is , with a molecular weight of 208.25 g/mol. The presence of the sulfanyl group enhances its reactivity and biological activity, making it a valuable compound for research.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity: This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrimidines exhibit significant antibacterial properties against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

- Anticancer Properties: Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast (MCF-7) and colon (HTC-116) cancers .

Enzyme Inhibition Studies

This compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. The mechanism often involves binding to the active site of enzymes, leading to reduced activity. Research has focused on its interactions with kinases and other therapeutic targets .

Material Science

The compound is also being investigated for its role as a building block in the synthesis of novel materials. Its unique chemical structure allows for functionalization that can lead to new polymers or coatings with enhanced properties.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the synthesis of several pyrimidine derivatives, including this compound, which exhibited potent antibacterial activity against standard strains. The study utilized disk diffusion methods to measure zones of inhibition, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of pyrimidine derivatives indicated that modifications to the structure could significantly enhance their cytotoxic effects on cancer cells. A specific derivative was shown to induce apoptosis in MCF-7 cells through caspase activation pathways .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | MIC: 500–1000 µg/mL against E. coli |

| Anticancer Activity | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Kinase Inhibitor | Reduced enzyme activity |

| Material Science | Polymer Synthesis | Enhanced properties through functionalization |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The phenyl group at position 6 in the target compound provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group in 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one .

- Thiol vs. Protected Thioethers : The free sulfanyl (SH) group in the target compound increases redox sensitivity compared to benzylsulfanyl (BnS) or methylsulfanyl derivatives, which are more stable but less reactive .

Steric and Conformational Differences: The bicyclic structure of 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one imposes rigidity and planarity, contrasting with the monocyclic flexibility of the target compound .

Synthetic Routes: Nucleophilic Substitution: demonstrates benzylation of 6-amino-2-sulfanylpyrimidin-4(3H)-one using benzyl chloride under basic conditions . Cross-Coupling: highlights Suzuki-Miyaura reactions for aryl group introduction, suggesting applicability for synthesizing the target compound’s phenyl substituent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-phenyl-2-sulfanyl-1H-pyrimidin-4-one and ensuring high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of thiourea with β-keto esters or via Biginelli-like reactions under acidic conditions. Key steps include:

- Use of catalysts like HCl or p-toluenesulfonic acid to facilitate cyclization.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring reaction progress using TLC and adjusting temperature (60–80°C) to minimize side products .

Q. How should researchers handle and store compounds containing sulfanyl (-SH) groups to ensure safety and stability?

- Methodological Answer :

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of -SH groups. Work in fume hoods with PPE (gloves, goggles) due to potential toxicity.

- Storage : Store under nitrogen at –20°C in amber vials to avoid light-induced degradation. Stabilize with antioxidants (e.g., BHT) in solution phases .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and pyrimidinone carbonyl (δ ~165 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Identify -SH stretches (~2550 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.

- Isotopic Labeling : Use ³⁵S-labeled substrates to track sulfur participation in substitution pathways.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map transition states and electron density shifts .

Q. What strategies are employed to resolve contradictions in biological activity data for pyrimidinone derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions (e.g., cell lines, IC₅₀ protocols).

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends.

- Dose-Response Validation : Replicate studies with standardized concentrations and controls to isolate compound-specific effects .

Q. What in vitro and in vivo models are appropriate for evaluating the antitumor potential of this compound derivatives?

- Methodological Answer :

- In Vitro :

- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity.

- Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest.

- In Vivo :

- Xenograft models (e.g., nude mice with implanted tumors) to study tumor regression.

- Monitor pharmacokinetics (plasma half-life, bioavailability) via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.